Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24BrN3O4 and its molecular weight is 462.344. The purity is usually 95%.
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Biological Activity
Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article aims to detail the biological properties of this compound based on available research findings.
Molecular Formula and Structure
- Molecular Formula: C₁₈H₁₉BrN₂O₄
- Molecular Weight: 396.25 g/mol
The compound features a complex structure that includes a pyrido-pyrimidine core and several functional groups that may influence its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action depending on their structural modifications. For instance:
- The presence of bromophenyl groups has been linked to enhanced interaction with biological targets such as receptors and enzymes.
- The isobutyl group contributes to the lipophilicity of the molecule, potentially improving cellular uptake.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can act as allosteric modulators for certain receptors. For example:
- FFA3 Receptor Activity: Analogues have shown agonist activity in low micromolar ranges. The isobutyl derivative was noted for its comparable potency to other active compounds in GTPγS binding assays .
In Vivo Studies
Preliminary in vivo studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles:
- Bioavailability: Investigations into the bioavailability of these compounds indicate that they maintain stability in physiological conditions and show reasonable absorption rates in animal models.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds in treating various conditions:
- Anti-inflammatory Properties: A study on structurally similar compounds indicated significant anti-inflammatory effects in murine models.
- Anticancer Activity: Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.
Table 1: Biological Activity Summary
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | ~4 hours |
Bioavailability | ~50% |
Metabolism | Hepatic |
Properties
IUPAC Name |
2-methylpropyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLBCVMYPQOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Br)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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